![molecular formula C7H9N3 B13032154 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine CAS No. 1375302-66-1](/img/structure/B13032154.png)
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, making it a unique scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines can yield pyrrolopyrazine derivatives . Another approach involves the use of multicomponent reactions, such as the Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., manganese triflate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds.
Scientific Research Applications
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, pyrrolopyridine derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine include:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits various biological activities, including antimicrobial and antiviral properties.
1H-pyrrolo[2,3-b]pyridine: Studied for its potential as a fibroblast growth factor receptor inhibitor.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Properties
CAS No. |
1375302-66-1 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H9N3/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2,(H2,8,10) |
InChI Key |
XDCBZTDTVJFJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




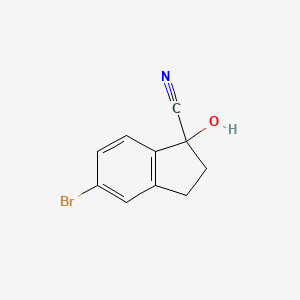
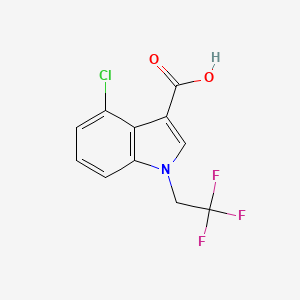
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)

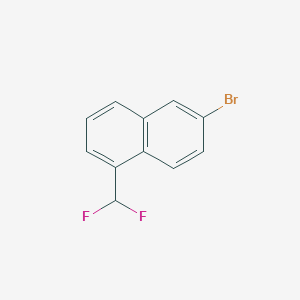
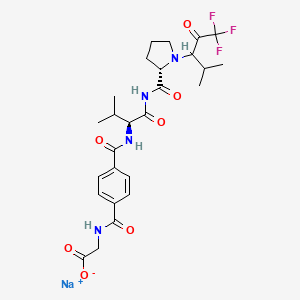
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)

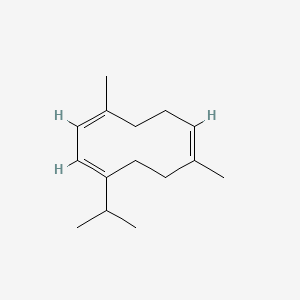


![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
